An In-Depth Technical Guide to 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene
An In-Depth Technical Guide to 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene
CAS Number: 1803562-26-6
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene, a halogenated aromatic compound with significant potential as a versatile building block in synthetic organic chemistry. With the CAS number 1803562-26-6, this compound is of particular interest to researchers and professionals in drug development and materials science. This document consolidates available information on its physicochemical properties, outlines a plausible synthetic pathway, discusses its reactivity, and explores its potential applications, with a focus on its role as an intermediate in the synthesis of complex molecules, including potential kinase inhibitors. Furthermore, this guide provides essential safety and handling protocols based on the known hazards of related polychlorinated and brominated aromatic compounds.
Introduction
3-Bromo-2,4-dichloro-1,5-dimethoxybenzene is a polysubstituted benzene derivative characterized by a unique arrangement of electron-withdrawing halogen atoms (one bromine and two chlorine atoms) and electron-donating methoxy groups.[1] This substitution pattern creates a distinct electronic and steric profile, rendering the molecule a valuable intermediate for further functionalization in multi-step organic syntheses.[1] Its structural complexity and the presence of multiple reactive sites make it a key component in the construction of elaborate molecular architectures, particularly in the fields of pharmaceuticals and agrochemicals.[1] The strategic placement of its functional groups allows for selective chemical modifications, providing a gateway to a diverse range of novel compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene is fundamental for its effective use in a laboratory setting. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1803562-26-6 | Internal Data |
| Molecular Formula | C₈H₇BrCl₂O₂ | [1] |
| Molecular Weight | 285.95 g/mol | [1] |
| IUPAC Name | 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene | Internal Data |
| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds |
| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate; likely insoluble in water. | Inferred from related compounds |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis would likely commence with a commercially available dimethoxybenzene, such as 1,5-dimethoxybenzene. The synthetic strategy would involve sequential halogenation steps. The methoxy groups are ortho-, para-directing activators, which will influence the regioselectivity of the halogenation reactions.
A potential synthetic workflow is outlined below:
Caption: Proposed two-step synthesis of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene.
Detailed Hypothetical Protocol
Step 1: Synthesis of 2,4-Dichloro-1,5-dimethoxybenzene
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To a solution of 1,5-dimethoxybenzene in a suitable chlorinated solvent (e.g., dichloromethane or carbon tetrachloride), a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) is added.
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The reaction mixture is cooled in an ice bath.
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A solution of chlorine gas in the same solvent or an alternative chlorinating agent such as N-chlorosuccinimide (NCS) is added dropwise while maintaining the temperature below 5 °C.
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The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, the reaction is quenched with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess chlorine.
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The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Step 2: Synthesis of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene
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The crude 2,4-dichloro-1,5-dimethoxybenzene is dissolved in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
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A Lewis acid catalyst is added.
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A solution of bromine in the same solvent or N-bromosuccinimide (NBS) is added dropwise at room temperature.
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The reaction progress is monitored by TLC or GC-MS.
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After the reaction is complete, it is quenched with an aqueous solution of sodium bisulfite.
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The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried, and concentrated.
Purification
Purification of the final product can be achieved through standard laboratory techniques:
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Recrystallization: Based on the predicted solid nature of the compound, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is a primary method for purification.
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Column Chromatography: For more challenging purifications, silica gel column chromatography using a gradient of non-polar to moderately polar solvents (e.g., hexanes and ethyl acetate) would be effective.
Spectroscopic Analysis (Predicted)
As experimental spectroscopic data for 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene is not publicly available, the following are predicted characteristics based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing signals for the methoxy protons and the remaining aromatic proton.
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Aromatic Proton (H-6): A singlet is expected for the single aromatic proton, likely in the range of δ 7.0-7.5 ppm.
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Methoxy Protons (OCH₃): Two distinct singlets are anticipated for the two non-equivalent methoxy groups, likely appearing in the region of δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.
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Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bearing the methoxy groups will appear downfield (around δ 150-160 ppm), while the halogen-substituted carbons and the proton-bearing carbon will have characteristic shifts influenced by the electronic effects of the substituents.
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Methoxy Carbons: Two signals for the methoxy carbons are expected in the region of δ 55-65 ppm.
Mass Spectrometry
The mass spectrum will be characterized by a distinctive isotopic pattern due to the presence of one bromine and two chlorine atoms.
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Molecular Ion Peak (M⁺): The molecular ion peak will exhibit a complex cluster of peaks due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, approximately 3:1 ratio). This unique pattern is a powerful diagnostic tool for confirming the presence and number of these halogen atoms. The nominal mass of the molecular ion would be m/z 284, with other significant peaks at m/z 286, 288, and 290.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
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C-H stretching (aromatic): Around 3050-3100 cm⁻¹.
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C-H stretching (aliphatic, -OCH₃): Around 2850-2960 cm⁻¹.
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C=C stretching (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
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C-O stretching (aryl ether): Strong bands around 1020-1250 cm⁻¹.
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C-Cl and C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.
Reactivity and Potential Applications
The reactivity of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene is governed by its array of functional groups. The halogen substituents are amenable to various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of carbon-carbon bonds. The methoxy groups can potentially be cleaved to yield the corresponding phenols, which can then be further functionalized.
A significant area of application for this compound and its derivatives is in medicinal chemistry. Dimethoxybenzene scaffolds are present in a number of biologically active molecules. Notably, derivatives of dimethoxybenzene have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers. The core structure of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene provides a foundation for the synthesis of a library of compounds to be screened for FGFR inhibitory activity.
